

basic properties of Z-LVG-CHN2 inhibitor

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Compound of Interest

Compound Name: Z-LVG

Cat. No.: B12392441

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Z-LVG-CHN2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Mechanism of Action

Z-LVG-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases. This tripeptide derivative is designed to mimic a substrate-binding region of human cysteine proteases, allowing it to target and covalently modify the active site of these enzymes. Its inhibitory activity has been demonstrated against a range of cysteine proteases, including viral proteases essential for replication and host proteases involved in viral entry.

Notably, **Z-LVG-CHN2** has been identified as an effective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.^[1] Additionally, it targets host cell endosomal proteases, such as Cathepsin L and potentially Cathepsin B, which are involved in the proteolytic cleavage of viral spike proteins, a necessary step for the entry of many viruses, including coronaviruses.^{[2][3]} There is also evidence to suggest that **Z-LVG-CHN2** can inhibit calpains, a family of calcium-dependent cysteine proteases involved in various cellular processes.^[4]

Quantitative Data Summary

The following tables summarize the key chemical and biological properties of **Z-LVG-CHN2**.

Table 1: Chemical Properties of **Z-LVG-CHN2**

Property	Value	Reference
CAS Number	119670-30-3	N/A
Molecular Formula	C ₂₂ H ₃₁ N ₅ O ₅	N/A
Molecular Weight	445.51 g/mol	N/A
Purity	>98%	[5]
Solubility	Soluble in DMSO	N/A
Storage	Store at -20°C. In solvent, store at -80°C for up to 6 months.	[6]

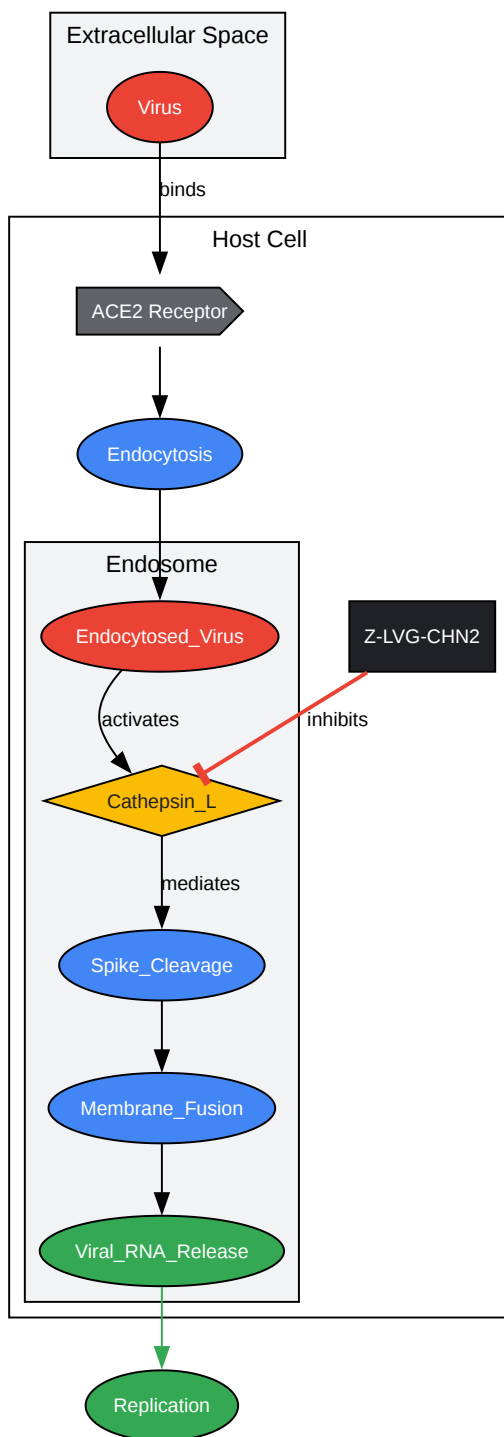
Table 2: In Vitro Antiviral Activity and Cytotoxicity of **Z-LVG-CHN2**

Virus	Cell Line	EC ₅₀ (μM)	CC ₅₀ (μM)	Selectivity Index (SI)	Reference
SARS-CoV-2	Vero E6	0.19	>20	>105	[1][7]
SARS-CoV-2	VeroE6-eGFP	1.33	>20	>15	[7]
SARS-CoV-2	A549-hACE2	0.046	>25	>543	[7]
SARS-CoV-2	HeLa-hACE2	0.006	>50	>8333	[7]
SARS-CoV-1	A549-hACE2	0.050	>25	>500	[7]
HCoV-229E	HeLa-hACE2	0.069	>50	>724	[7]

Signaling Pathway Inhibition: Coronavirus Entry

Z-LVG-CHN2 inhibits the endosomal entry pathway of coronaviruses by targeting host Cathepsin L. The following diagram illustrates this mechanism.

Inhibition of Coronavirus Endosomal Entry by Z-LVG-CHN2

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Caption: **Z-LVG**-CHN2 inhibits coronavirus entry by blocking Cathepsin L-mediated spike protein cleavage within the endosome.

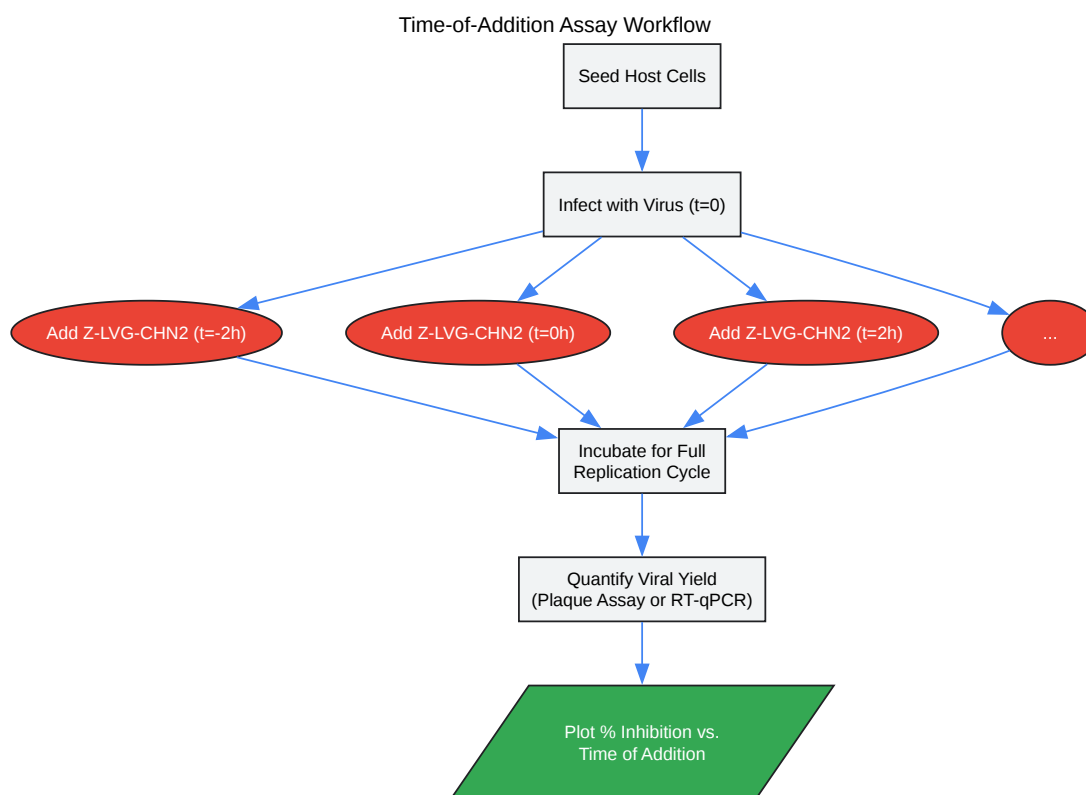
Experimental Protocols

Time-of-Addition Assay to Determine Mechanism of Antiviral Activity

This assay is crucial for determining whether an inhibitor acts at the early (entry) or late (replication) stages of the viral life cycle.

Methodology:

- **Cell Seeding:** Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in a multi-well plate and incubate overnight to form a confluent monolayer.
- **Virus Infection:** Infect the cells with the virus at a specific multiplicity of infection (MOI).
- **Time-Course Addition of Inhibitor:** Add **Z-LVG**-CHN2 at a predetermined effective concentration to different wells at various time points post-infection (e.g., -2, 0, 2, 4, 6, 8 hours). Include a "no-drug" control.
- **Incubation:** Incubate the plates for a full replication cycle (e.g., 24-48 hours for SARS-CoV-2).
- **Quantification of Viral Yield:** Harvest the supernatant and quantify the viral titer using a plaque assay or quantify intracellular viral RNA via RT-qPCR.
- **Data Analysis:** Plot the percentage of viral inhibition against the time of drug addition. Inhibition observed only when the drug is added early suggests an entry inhibitor, while inhibition at later time points indicates a replication inhibitor.



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Caption: Workflow for a time-of-addition assay to elucidate the stage of viral inhibition.

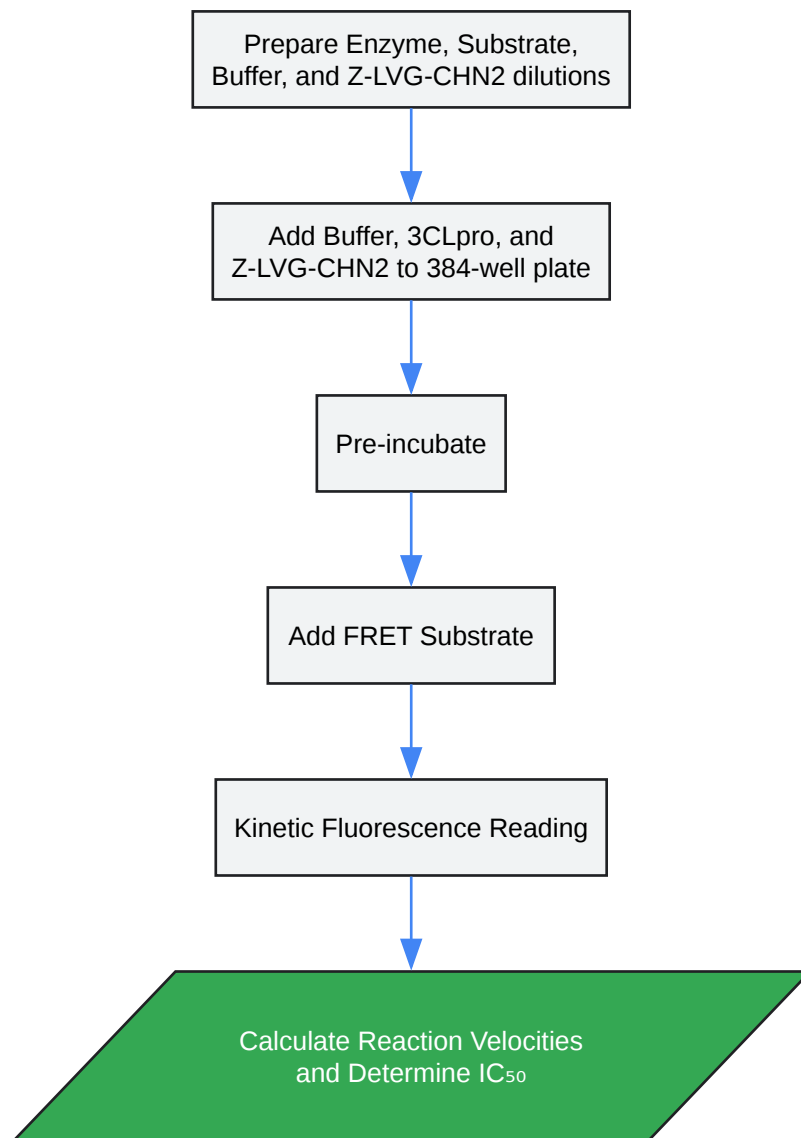
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This in vitro enzymatic assay directly measures the ability of **Z-LVG-CHN2** to inhibit the proteolytic activity of SARS-CoV-2 3CLpro.

Methodology:

- Reagent Preparation:
 - Recombinant SARS-CoV-2 3CLpro enzyme.
 - A fluorescently quenched peptide substrate containing the 3CLpro cleavage sequence (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
 - Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).
 - **Z-LVG**-CHN2 serially diluted in DMSO.
- Assay Setup: In a 384-well plate, add the assay buffer, the 3CLpro enzyme, and the serially diluted **Z-LVG**-CHN2. Include a "no-inhibitor" (DMSO only) control and a "no-enzyme" control.
- Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: Add the FRET peptide substrate to all wells to start the enzymatic reaction.
- Kinetic Measurement: Immediately begin reading the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for a set period (e.g., 30-60 minutes) at a constant temperature.
- Data Analysis: Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each concentration of the inhibitor. Normalize the velocities to the "no-inhibitor" control and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

3CLpro FRET-Based Inhibition Assay



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Caption: Workflow for an in vitro FRET-based assay to determine 3CLpro inhibition.

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